molecular formula C17H14N4O3S B11956890 4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol

4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol

Cat. No.: B11956890
M. Wt: 354.4 g/mol
InChI Key: PPDXKGRUYGZLEO-YBFXNURJSA-N
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Description

4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol is an organic compound that features a complex structure with a thiazole ring, a nitrophenyl group, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where phenol derivatives are treated with nitric acid.

    Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is formed by reacting hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and thiazole moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted thiazole and phenyl derivatives can be formed.

Scientific Research Applications

4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and nitrophenyl group play crucial roles in binding to these targets, modulating their activity and triggering biochemical pathways. This compound can inhibit or activate specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Shares the nitrophenyl group but lacks the thiazole and hydrazinylidene moieties.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) contain the thiazole ring but differ in other structural aspects.

    Hydrazones: Compounds with hydrazinylidene linkages but different aromatic groups.

Uniqueness

4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol is unique due to its combination of a thiazole ring, nitrophenyl group, and hydrazinylidene linkage, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-C-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]carbonimidoyl]phenol

InChI

InChI=1S/C17H14N4O3S/c1-11(12-4-8-15(22)9-5-12)19-20-17-18-16(10-25-17)13-2-6-14(7-3-13)21(23)24/h2-10,22H,1H3,(H,18,20)/b19-11+

InChI Key

PPDXKGRUYGZLEO-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O

Origin of Product

United States

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